N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a furan ring, a morpholine moiety, and a chlorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.
Attachment of the Morpholine Moiety: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophile.
Formation of the Enone Moiety: The enone moiety can be formed through an aldol condensation reaction between an aldehyde and a ketone.
Final Coupling: The final coupling step involves the reaction of the furan ring with the enone moiety in the presence of a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Pharmacology: Research is ongoing to explore its antiviral and antibacterial properties. The compound’s ability to inhibit certain enzymes and pathways makes it a potential therapeutic agent.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives
Uniqueness
N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its combination of a furan ring, a morpholine moiety, and a chlorophenyl group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H23ClN2O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H23ClN2O4/c1-17-2-4-19(5-3-17)24(29)27-22(25(30)28-12-14-31-15-13-28)16-21-10-11-23(32-21)18-6-8-20(26)9-7-18/h2-11,16H,12-15H2,1H3,(H,27,29)/b22-16- |
InChI Key |
WVYNYXUICOKWCU-JWGURIENSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)N4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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